3-Carboxy-7-Hydroxycoumarin
Description
Historical Context and Evolution of Coumarin (B35378) Derivatives in Scientific Inquiry
The journey of coumarins in science began in 1820 when the simplest member of the family, coumarin itself, was isolated from the tonka bean (Dipteryx odorata). nih.govnih.gov Initially recognized for its pleasant fragrance, which led to its use in perfumes and as a food additive, the scientific community soon began to uncover the diverse biological activities of coumarin and its derivatives. nih.govresearchgate.net
A pivotal moment in the history of coumarin research was the discovery of dicoumarol, a 4-hydroxycoumarin (B602359) derivative, which was identified as the anticoagulant agent responsible for "sweet clover disease" in cattle. wikipedia.org This discovery paved the way for the development of widely used anticoagulant drugs like warfarin. wikipedia.orgfrontiersin.org
Over the decades, scientific inquiry expanded from the anticoagulant properties of 4-hydroxycoumarin derivatives to a vast array of other biological effects. Researchers have synthesized and evaluated numerous coumarin derivatives, revealing their potential as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents. researchgate.netunimi.itconicet.gov.ar The synthetic versatility of the coumarin nucleus has allowed for extensive chemical modifications, leading to a deeper understanding of structure-activity relationships and the development of compounds with enhanced potency and selectivity for various biological targets. researchgate.netresearchgate.net Classical synthetic routes such as the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig condensation have been refined and new methodologies developed to create a vast library of coumarin-based molecules for scientific investigation. researchgate.netusim.edu.my
Significance of the Coumarin Scaffold in Chemical Biology and Material Science
The coumarin scaffold, a benzopyrone structure, is considered a "privileged scaffold" in medicinal chemistry and material science due to its ability to interact with a wide range of biological targets and its inherent photophysical properties. nih.govresearchgate.netcancer.gov Its simple, rigid, and planar structure, combined with the potential for diverse functionalization, makes it an ideal starting point for the design of novel bioactive molecules and functional materials. nih.govnih.gov
In Chemical Biology:
Fluorescent Probes: Many coumarin derivatives exhibit strong fluorescence, a property that is widely exploited in chemical biology. nih.govcancer.gov They are used as fluorescent labels for proteins, nucleic acids, and other biomolecules, enabling their detection and visualization in complex biological systems. medchemexpress.comontosight.ai The fluorescence of some coumarins is sensitive to their local environment, making them useful as probes for polarity, viscosity, and the presence of specific ions.
Enzyme Inhibitors: The coumarin scaffold is a key component of numerous enzyme inhibitors. conicet.gov.ar For example, derivatives have been developed to target monoamine oxidases (MAOs), which are implicated in neurodegenerative diseases, and carbonic anhydrases, which are involved in various physiological processes. frontiersin.orgresearchgate.net
Bioactive Molecules: The broad spectrum of biological activities associated with coumarins includes anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. unimi.itresearchgate.netresearchgate.net This has spurred extensive research into developing coumarin-based therapeutic agents.
In Material Science:
Dyes and Pigments: The fluorescence and UV absorption properties of coumarins have led to their use as dyes in various applications, including laser dyes for blue-green tunable lasers and fluorescent whiteners. researchgate.netwikipedia.org
Optical Materials: Coumarin derivatives are investigated for their potential in developing advanced materials with interesting optoelectronic properties. researchgate.netbohrium.com Their ability to act as electron donors or acceptors in excited states makes them suitable for applications such as sensitizers in solar energy collectors and dopants for organic light-emitting diodes (OLEDs). bohrium.com
The versatility of the coumarin scaffold, stemming from its unique structural and photophysical characteristics, continues to drive innovation in both the life sciences and material sciences.
Current Research Landscape of 7-Hydroxycoumarin-3-carboxylic Acid
7-Hydroxycoumarin-3-carboxylic acid stands out within the coumarin family due to its specific combination of a hydroxyl group at the 7-position and a carboxylic acid group at the 3-position. ontosight.ai This particular arrangement confers distinct properties that are the focus of current research.
A primary area of investigation is its application as a fluorescent probe . medchemexpress.comontosight.ai It is frequently used to label proteins and nucleic acids, often through the in-situ formation of its N-succinimidyl ester, which readily reacts with amine groups on biomolecules. medchemexpress.comeurogentec.com Its blue fluorescence, with excitation typically around 352 nm and emission around 407 nm, is compatible with common laboratory instrumentation, particularly systems using a 405 nm violet laser. nih.govaatbio.com
Recent studies have focused on creating fluorinated analogues of 7-Hydroxycoumarin-3-carboxylic acid to enhance its properties. For instance, 6-fluoro-7-hydroxycoumarin-3-carboxylic acid has demonstrated brighter fluorescence and reduced susceptibility to cellular efflux compared to its non-fluorinated counterpart. nih.govacs.orgnih.gov This makes it a more effective probe for studying intracellular processes, such as the interaction of drugs with their targets within living cells. nih.govacs.org These modified coumarins facilitate the quantification of small molecule-protein interactions using techniques like flow cytometry and confocal microscopy. nih.govnih.gov
The compound is also being explored as a probe for reactive oxygen species . Research into FLASH radiotherapy has utilized 7-Hydroxycoumarin-3-carboxylic acid to quantify hydroxyl radicals (·OH). researchgate.netnih.gov Studies have shown that the radiation chemical yield of the compound decreases at ultra-high dose rates, a phenomenon attributed to oxygen depletion. researchgate.netnih.gov This has significant implications for understanding the mechanisms of FLASH radiotherapy and optimizing cancer treatments.
Furthermore, research is being conducted on alkyl esters of 7-hydroxycoumarin-3-carboxylic acid as potential uncouplers of oxidative phosphorylation in mitochondria. nih.govresearchgate.net These derivatives have shown promise as potent and tissue-specific uncouplers, which could have therapeutic applications in various diseases. nih.govresearchgate.net
The synthesis of 7-Hydroxycoumarin-3-carboxylic acid and its derivatives continues to be an active area of research, with efforts focused on developing more efficient and scalable synthetic routes to meet the demand for these valuable research tools. ontosight.aithieme-connect.com
Data Tables
Table 1: Photophysical Properties of 7-Hydroxycoumarin-3-carboxylic Acid
| Property | Value | Source(s) |
| Excitation Maximum | ~352 nm | aatbio.com |
| Emission Maximum | ~407 nm | aatbio.com |
| Common Excitation Source | 405 nm violet laser | nih.gov |
| Key Application | Blue fluorescent label/probe | medchemexpress.comeurogentec.com |
Table 2: Selected Research Applications of 7-Hydroxycoumarin-3-carboxylic Acid and its Derivatives
| Application Area | Specific Use | Key Findings | Source(s) |
| Cellular Imaging | Fluorescent labeling of biomolecules | Derivatives are cell-permeable and suitable for flow cytometry and confocal microscopy. | nih.govnih.gov |
| Drug Discovery | Probes for target engagement | Fluorinated derivatives allow for quantitative analysis of small molecule-protein interactions in living cells. | nih.govacs.org |
| Radiotherapy Research | Quantifying hydroxyl radicals | Yield decreases under FLASH conditions, indicating oxygen depletion. | researchgate.netnih.gov |
| Mitochondrial Studies | Uncoupling oxidative phosphorylation | Alkyl esters act as potent, tissue-specific mitochondrial uncouplers. | nih.govresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLWLDOUZJEHDY-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228527 | |
| Record name | 3-Carboxy-7-hydroxycoumarin | |
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Molecular Weight |
206.15 g/mol | |
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CAS No. |
779-27-1 | |
| Record name | 7-Hydroxycoumarin-3-carboxylic acid | |
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| Record name | 3-Carboxy-7-hydroxycoumarin | |
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| Record name | 3-Carboxy-7-hydroxycoumarin | |
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| Record name | 7-Hydroxycoumarin-3-carboxylic Acid | |
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Synthetic Methodologies and Chemical Transformations of 7 Hydroxycoumarin 3 Carboxylic Acid
Established Synthetic Pathways for 7-Hydroxycoumarin-3-carboxylic Acid
The traditional synthesis of 7-hydroxycoumarin-3-carboxylic acid involves several well-established chemical reactions. These methods have been refined over time to improve yields and simplify procedures.
One-Pot Aqueous Synthesis Approaches
A significant advancement in the synthesis of 7-hydroxycoumarin-3-carboxylic acid is the development of one-pot procedures conducted in water. gctlc.orgacs.org This approach offers considerable advantages by allowing multiple reaction steps to occur sequentially in the same vessel, simply by adjusting the pH of the aqueous medium. gctlc.org The process typically starts with 2,4-dihydroxybenzaldehyde (B120756) and malononitrile (B47326) as reactants. acs.org
The key steps in this one-pot aqueous synthesis are outlined below:
| Step | Reaction Type | Key Transformation |
| 1 | Knoevenagel Condensation | Reaction of 2,4-dihydroxybenzaldehyde and malononitrile. |
| 2 | Pinner Reaction | Formation of an intermediate from the Knoevenagel product. |
| 3 | Acid-Catalyzed Hydrolysis | Hydrolysis of the iminocyanide intermediate. |
| 4 | Basic Hydrolysis & Acidification | Hydrolysis of the cyanolactone followed by acidification to yield the final product. |
Knoevenagel Condensation and Related Reaction Mechanisms
The Knoevenagel condensation is a cornerstone in the synthesis of coumarin (B35378) derivatives, including 7-hydroxycoumarin-3-carboxylic acid. tandfonline.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. slideshare.net In the context of 7-hydroxycoumarin-3-carboxylic acid synthesis, this typically involves the reaction of a substituted salicylaldehyde (B1680747) with a malonic acid derivative. biomedres.us
The synthesis of coumarin-3-carboxylic acids via Knoevenagel condensation has been explored using various catalysts and conditions. nih.gov For instance, the reaction between salicylaldehyde and Meldrum's acid has been shown to be effectively catalyzed by sodium azide (B81097) or potassium carbonate in water at room temperature, leading to high yields of the desired product. nih.gov L-proline has also been utilized as a catalyst for the synthesis of coumarin-3-carboxylic esters from substituted salicylaldehydes and malonic acid esters, offering good to very good yields. biomedres.us
The general mechanism of the Knoevenagel condensation for coumarin synthesis involves the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. Subsequent intramolecular cyclization and dehydration lead to the formation of the coumarin ring.
Hydrolysis-Based Synthetic Routes
Hydrolysis is a critical step in several synthetic routes to 7-hydroxycoumarin-3-carboxylic acid, particularly when the synthesis initially yields an ester or a nitrile derivative. For example, a multi-step reaction pathway can involve an initial Knoevenagel condensation and Pinner reaction, followed by acid-catalyzed hydrolysis of an iminocyanide intermediate. gctlc.org Subsequently, basic hydrolysis of the resulting cyanolactone, followed by acidification, yields the final carboxylic acid. gctlc.org
Advanced Synthetic Strategies and Optimization for 7-Hydroxycoumarin-3-carboxylic Acid
Modern synthetic chemistry aims to develop more efficient, scalable, and environmentally friendly methods for producing valuable compounds like 7-hydroxycoumarin-3-carboxylic acid.
Large-Scale and Preparative Syntheses
The demand for 7-hydroxycoumarin-3-carboxylic acid and its derivatives for various applications necessitates the development of synthetic routes that are amenable to large-scale production. nih.gov Researchers have focused on optimizing existing methods to achieve preparative scale synthesis. For instance, a practical synthesis for 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid, a related and widely used fluorescent dye, was optimized to produce 14 grams of the product. thieme-connect.com This multi-step synthesis was designed to require only a single chromatographic separation over eight steps, highlighting the potential for efficient large-scale production. thieme-connect.com
Green Chemistry Principles in 7-Hydroxycoumarin-3-carboxylic Acid Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of coumarin derivatives to minimize environmental impact. A key aspect of this is the use of water as a solvent, which is a significant feature of the one-pot synthesis of 7-hydroxycoumarin-3-carboxylic acid. gctlc.orgacs.org This approach avoids the use of volatile and often toxic organic solvents.
Furthermore, the development of catalytic systems that are efficient and can be easily recovered and reused is a central goal of green chemistry. The use of waste curd water as a catalytic solvent for the synthesis of coumarin-3-carboxylic acid derivatives under ultrasonic irradiation represents an innovative green approach. eurjchem.com This method leverages the acidic nature of curd water to catalyze the reaction between 2-hydroxybenzaldehydes and dimethyl malonate, providing good to outstanding yields. eurjchem.com The use of microwave irradiation in conjunction with solvent-free conditions and solid catalysts like silica (B1680970) gel or basic alumina (B75360) is another green synthetic strategy for coumarins. slideshare.net
The following table summarizes some of the green chemistry approaches applied to coumarin synthesis:
| Green Chemistry Principle | Application in Coumarin Synthesis |
| Use of Safer Solvents | One-pot synthesis in water. gctlc.org |
| Use of Renewable Feedstocks | Use of waste curd water as a catalytic solvent. eurjchem.com |
| Catalysis | Use of reusable catalysts like L-proline and nano organocatalysts. biomedres.usresearchgate.net |
| Energy Efficiency | Use of microwave and ultrasonic irradiation to accelerate reactions. slideshare.neteurjchem.com |
Kinetic and Thermodynamic Optimization of Reaction Conditions
The efficient synthesis of 7-hydroxycoumarin-3-carboxylic acid and its derivatives is crucial for their application in various scientific fields. While specific, detailed studies on the kinetic and thermodynamic optimization of the synthesis of the parent 7-hydroxycoumarin-3-carboxylic acid are not extensively documented in publicly available literature, the general principles of coumarin synthesis, such as the Knoevenagel condensation, provide a framework for optimization. This condensation reaction typically involves reacting ortho-hydroxyaryl aldehydes, like 2,4-dihydroxybenzaldehyde, with compounds possessing active methylene groups, such as Meldrum's acid.
Optimization of such reactions generally involves a systematic variation of parameters to maximize yield and purity while minimizing reaction time. Key variables include:
Catalyst: The choice and concentration of a base catalyst (e.g., piperidine, pyridine) can significantly influence the reaction rate.
Solvent: The polarity and boiling point of the solvent affect reactant solubility and the reaction temperature, thereby influencing the reaction kinetics.
Temperature: Higher temperatures typically increase the reaction rate but can also lead to the formation of side products, necessitating a balance for optimal selectivity.
Reactant Stoichiometry: Adjusting the molar ratios of the reactants is a standard method to drive the reaction towards completion.
For instance, the radiation-induced production of 7-hydroxy-coumarin-3-carboxylic acid from its precursor, coumarin-3-carboxylic acid, has been studied under varying conditions. In these studies, the radiation chemical yield (G value) was found to decrease with an increasing dose rate, a phenomenon attributed to oxygen depletion in the system rsc.orgnih.gov. This highlights how external conditions can significantly impact the thermodynamics and kinetics of formation, even in non-traditional synthetic routes rsc.orgnih.gov.
Derivatization Strategies of 7-Hydroxycoumarin-3-carboxylic Acid
7-Hydroxycoumarin-3-carboxylic acid serves as a versatile scaffold for the synthesis of a wide array of derivatives. Its core structure, featuring a reactive carboxylic acid group and a phenolic hydroxyl group, allows for numerous chemical modifications. These derivatizations are strategically employed to fine-tune the molecule's photophysical properties, chemical reactivity, and biological interactions, leading to the development of advanced fluorescent probes and other functional molecules.
Synthesis of N-Succinimidyl Esters and Their Applications in Bioconjugation
A primary derivatization strategy for 7-hydroxycoumarin-3-carboxylic acid involves the conversion of its carboxylic acid group into an N-succinimidyl (NHS) ester, also known as N-succinimidyl 7-hydroxycoumarin-3-carboxylate sigmaaldrich.com. This transformation creates an amine-reactive compound that is widely used as a blue fluorescent dye for labeling biomolecules medchemexpress.comaatbio.com. The synthesis is typically achieved by reacting the parent carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent.
The resulting NHS ester is highly reactive towards primary and secondary amines, such as the N-terminus of proteins or the amine groups on the side chain of lysine (B10760008) residues, forming stable amide bonds sigmaaldrich.com. This property makes it an invaluable tool for bioconjugation—the process of linking molecules to biological entities like proteins, nucleic acids, and carbohydrates aatbio.comnih.gov. These fluorescently labeled biomolecules are essential for a variety of applications in life sciences research, including flow cytometry, cellular imaging, and fluorescence-based assays nih.gov. The NHS esters of fluorinated coumarins have also been synthesized to create probes with enhanced properties for studying small molecule-protein interactions in living cells nih.gov.
Fluorination of the Coumarin Core and Resultant Effects on Reactivity
Introducing fluorine atoms to the coumarin core of 7-hydroxycoumarin-3-carboxylic acid is a key strategy for modulating its properties. The synthesis of monofluorinated analogs at the 5-, 6-, and 8-positions and difluorinated analogs like 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid (commercially known as Pacific Blue™) has been reported nih.govthieme-connect.com.
Fluorination has profound effects on the compound's photophysical and chemical characteristics:
Enhanced Brightness: Amide derivatives of 6-fluoro-7-hydroxycoumarin-3-carboxylic acid (6FC) have been shown to be substantially brighter than the non-fluorinated parent compound and even the difluorinated Pacific Blue nih.govacs.org. For example, the hexyl amide of 6FC exhibits a significantly higher molar extinction coefficient and quantum yield nih.gov.
Altered Acidity: The electron-withdrawing nature of fluorine affects the acidity (pKa) of the phenolic hydroxyl group. This change in acidity can influence the molecule's behavior in biological systems, such as its cellular permeability and susceptibility to active efflux from cells nih.gov.
Improved Photostability: Difluorinated coumarins, in particular, exhibit enhanced photostability compared to their non-fluorinated counterparts google.com. They also show a reduced sensitivity to pH changes within the physiological range (pH 6-8), which is a significant advantage for biological imaging applications google.com.
These improved properties make fluorinated 7-hydroxycoumarin-3-carboxylic acid derivatives highly attractive for developing robust fluorescent molecular probes for quantitative biological analyses nih.govacs.org.
Table 1: Comparison of Photophysical Properties of 7-Hydroxycoumarin-3-carboxylic Acid (7OHCCA) Analogs
| Compound | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Relative Brightness |
|---|---|---|---|
| 7OHCCA (as hexyl amide) | 21,000 | 0.63 | 1.00 |
| 6FC (as hexyl amide) | 37,000 | 0.84 | 2.35 |
| Pacific Blue (as hexyl amide) | 30,000 | 0.71 | 1.61 |
Data derived from studies on N-hexyl amide derivatives to ensure comparability. nih.gov
Preparation and Characterization of Alkyl Esters of 7-Hydroxycoumarin-3-carboxylic Acid
The carboxylic acid functional group of 7-hydroxycoumarin-3-carboxylic acid can be readily converted into various alkyl esters, such as ethyl 7-hydroxycoumarin-3-carboxylate scbt.com. The synthesis of these esters is typically performed through standard esterification methods. These derivatives have been synthesized and characterized to explore their unique properties, such as liquid crystalline behavior researchgate.net.
The characterization of these ester derivatives involves a suite of analytical techniques to confirm their chemical structure and purity. These methods include:
Thermal Analysis: Differential Scanning Calorimetry (DSC) is employed to study the thermal properties and phase transitions, which is particularly important for materials being investigated for liquid crystal applications researchgate.net.
Elemental Analysis: Combustion analysis (CHN analysis) is used to verify the empirical formula of the synthesized compounds researchgate.net.
Furthermore, ester derivatives of related coumarins, such as 7-methoxycoumarin-3-carboxylic acid, have been explored as fluorescent, cell-cleavable protecting groups in prodrug strategies nih.gov.
Other Strategic Functional Group Modifications and Analog Synthesis
Beyond the common derivatizations, a variety of other strategic modifications can be applied to 7-hydroxycoumarin-3-carboxylic acid to synthesize a broad range of analogs with tailored functionalities.
Amide Synthesis: The carboxylic acid group can be converted to various amides by reacting it with different amines. For instance, N-hexyl amides have been synthesized for comparative spectroscopic analysis of fluorinated coumarins nih.gov. This amidation is a versatile method for attaching the coumarin fluorophore to other molecules of interest.
Linker Conjugation: The coumarin can be linked to other functional molecules to create sophisticated molecular probes. An example is the conjugation of fluorinated coumarins to the anticancer drug paclitaxel (B517696) (Taxol) via a γ-aminobutyric acid (GABA) linker. These conjugates are used to study drug-target engagement and cellular transport mechanisms nih.gov.
Decarboxylative Reactions: The carboxylic acid group can be replaced with other functionalities through decarboxylative cross-coupling reactions. This allows for the introduction of diverse substituents at the 3-position of the coumarin ring, significantly expanding the accessible chemical space for this class of compounds.
These diverse synthetic strategies underscore the importance of 7-hydroxycoumarin-3-carboxylic acid as a foundational structure in the development of functional molecules for chemical biology and materials science medchemexpress.comnih.gov.
Photophysical Characterization and Mechanistic Studies of 7 Hydroxycoumarin 3 Carboxylic Acid and Its Derivatives
Time-Resolved Fluorescence Lifetime Studies and Decay Analysis
Time-resolved fluorescence spectroscopy is a important tool for elucidating the excited-state dynamics of fluorescent molecules. For 7-Hydroxycoumarin-3-carboxylic acid (7-OHCCA) and its derivatives, these studies provide insights into the processes that occur between the absorption of a photon and the emission of fluorescence.
Studies have shown that the fluorescence decay of 7-OHCCA can be characterized by a monoexponential fit, which indicates the presence of a single emitting species. researchgate.netnih.govallenpress.com The fluorescence lifetime (τ) of 7-OHCCA has been determined to be approximately 4.0 nanoseconds (ns). researchgate.netnih.govallenpress.com This relatively long lifetime is consistent with the high fluorescence quantum yield of the molecule and suggests that the excited state is relatively stable and less susceptible to non-radiative decay pathways.
In a study involving the binding of a 7-hydroxycoumarin derivative to the macrophage migration inhibitory factor (MIF), the fluorescence lifetime of the fluorophore was measured to be 4.2 ns in the absence of the protein. acs.orgnih.gov Upon binding to MIF, the lifetime slightly decreased to 4.0 ns. acs.orgnih.gov This minor change suggests that the quenching mechanism is likely static, involving the formation of a non-fluorescent complex, rather than dynamic quenching which would lead to a more significant decrease in the fluorescence lifetime.
The decay analysis of 7-OHCCA and its derivatives is crucial for understanding their behavior in different environments and their interactions with other molecules. The monoexponential decay is a hallmark of a well-behaved fluorophore, making it a reliable tool for quantitative fluorescence-based assays.
Quantitative Determination of Fluorescence Quantum Yields
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is a desirable characteristic for fluorescent probes, as it leads to brighter emission and higher sensitivity in detection assays.
7-Hydroxycoumarin-3-carboxylic acid and its derivatives are known for their high fluorescence quantum yields. For instance, a derivative of 7-OHCCA, inhibitor 6d, was found to have a quantum yield of 0.25, which is considered sufficient for the development of fluorescent sensors. acs.orgnih.gov Another derivative, compound 7, exhibited an even higher quantum yield of 0.32. nih.gov
The quantum yield of coumarin (B35378) derivatives can be significantly influenced by their chemical structure. For example, the parent compound, coumarin, has a very low quantum yield of 0.002. rsc.org However, the introduction of an electron-donating group at the 7-position, such as a hydroxyl or amino group, and an electron-withdrawing group at the 3-position, like a carboxylic acid, dramatically increases the quantum yield. rsc.org This is attributed to the enhanced intramolecular charge transfer (ICT) character of the molecule. rsc.org
Furthermore, fluorination of the coumarin ring can also impact the quantum yield. The ethyl ester of 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid was reported to have a quantum yield of 0.78 at pH 10, which is higher than that of its non-fluorinated counterpart (0.70). thieme-connect.com This enhancement in fluorescence is a key advantage of these fluorinated derivatives in various applications.
The following table summarizes the reported fluorescence quantum yields for 7-Hydroxycoumarin-3-carboxylic acid and some of its derivatives.
| Compound/Derivative | Quantum Yield (ΦF) | Conditions |
| Coumarin | 0.002 | - |
| Inhibitor 6d (a 7-OHCCA derivative) | 0.25 | - |
| Compound 7 (a 7-OHCCA derivative) | 0.32 | - |
| Ethyl ester of 7-hydroxycoumarin-3-carboxylic acid | 0.70 | pH 10 |
| Ethyl ester of 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid | 0.78 | pH 10 |
Analysis of Stokes Shift and its Photophysical Implications
The Stokes shift is the difference between the maximum wavelength of absorption (λabs) and the maximum wavelength of emission (λem). A large Stokes shift is generally advantageous for fluorescence applications as it minimizes self-absorption and reduces the overlap between the excitation and emission spectra, leading to improved signal-to-noise ratios.
7-Hydroxycoumarin-3-carboxylic acid and its derivatives typically exhibit significant Stokes shifts. For example, a derivative of 7-OHCCA, inhibitor 6d, displayed an absorption maximum at 340 nm and an emission maximum at 460 nm, resulting in a large Stokes shift of 120 nm. acs.org Another derivative, compound 7, showed a Stokes shift of 100 nm. nih.gov
The magnitude of the Stokes shift is related to the structural and electronic changes that occur in the molecule between the ground and excited states. The large Stokes shifts observed for 7-hydroxycoumarin derivatives are indicative of a substantial change in the charge distribution upon excitation, which is consistent with the intramolecular charge transfer (ICT) character of these molecules. rsc.org
Some coumarin derivatives have been specifically designed to have exceptionally large Stokes shifts. For instance, a coumarin-based probe for detecting carbon monoxide exhibited a remarkable Stokes shift of 222 nm. chim.it Another probe designed for detecting Ni2+ had a Stokes shift of 145 nm. chim.it These large shifts are highly beneficial for reducing spectral overlap and enhancing the reliability of fluorescence-based detection. chim.it
The following table provides examples of Stokes shifts for 7-Hydroxycoumarin-3-carboxylic acid and its derivatives.
| Compound/Derivative | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Stokes Shift (nm) |
| Inhibitor 6d | 340 | 460 | 120 |
| Compound 7 | - | - | 100 |
| CDCI-CO | - | - | 222 |
| 3-benzothiazolyl-7-hydroxycoumarin derivative | - | - | 145 |
Environmental Sensitivity and pH-Dependent Fluorescence of 7-Hydroxycoumarin-3-carboxylic Acid
The fluorescence of 7-Hydroxycoumarin-3-carboxylic acid is highly sensitive to its local environment, particularly the polarity of the solvent and the pH of the solution. This sensitivity is a key feature that makes it a valuable tool for probing molecular environments and for use as a pH indicator.
The fluorescence intensity of 7-OHCCA and its derivatives can change significantly with solvent polarity. For some derivatives, the fluorescence intensity increases with increasing solvent polarity. mdpi.com This is in contrast to other coumarin derivatives, such as 7-aminocoumarins, where the fluorescence intensity decreases in polar media. The fluorescence of a particular 7-hydroxycoumarin derivative was found to be strongest in an aqueous buffer, with a steep decrease in more hydrophobic solvents like THF and toluene. nih.gov This suggests that the hydrophobicity of the environment can play a role in fluorescence quenching. nih.gov
The pH of the solution has a profound effect on the fluorescence of 7-OHCCA due to the protonation state of the hydroxyl group at the 7-position. scbt.com The phenolic hydroxyl group has a pKa value typically in the range of 7.0 to 7.5. At pH values below the pKa, the hydroxyl group is protonated, and the molecule exhibits fluorescence at a shorter wavelength. At pH values above the pKa, the hydroxyl group is deprotonated to form the phenolate (B1203915) anion, which is a stronger electron-donating group. This leads to a shift in the absorption and emission spectra to longer wavelengths (a red shift) and often an increase in fluorescence intensity.
For 7-OHCCA itself, the excitation and emission maxima are pH-dependent. At pH 4.0, the excitation maximum is at 342 nm and the emission maximum is at 447 nm. At a more alkaline pH of 9.0, the excitation maximum shifts to 386 nm, while the emission maximum remains at 448 nm. This pH-dependent spectral shift makes 7-OHCCA a useful fluorescent pH indicator in the range of approximately 6.5 to 8.9.
The pKa of 7-hydroxycoumarin derivatives can be tuned by introducing substituents onto the coumarin ring. For example, the introduction of fluorine atoms can lower the pKa, making the resulting fluorophores strongly fluorescent even at neutral pH. thermofisher.com This is a significant advantage for biological applications where maintaining a physiological pH is crucial.
The following table summarizes the pH-dependent photophysical properties of 7-Hydroxycoumarin-3-carboxylic acid.
| pH | Excitation Max (λex) (nm) | Emission Max (λem) (nm) |
| 4.0 | 342 | 447 |
| 9.0 | 386 | 448 |
Applications of 7 Hydroxycoumarin 3 Carboxylic Acid As a Fluorescent Probe and Dye in Advanced Research
Detection and Quantification of Reactive Oxygen Species in Biological and Chemical Systems
7-Hydroxycoumarin-3-carboxylic acid is a key fluorescent product utilized in the sensitive detection of reactive oxygen species (ROS), particularly the highly reactive hydroxyl radical (•OH). Its application stems from the conversion of a non-fluorescent precursor, Coumarin-3-carboxylic acid (C3CA), into the highly fluorescent 7-Hydroxycoumarin-3-carboxylic acid upon reaction with these radicals. This principle has been widely adopted in various biological and chemical research areas.
The detection of hydroxyl radicals using Coumarin-3-carboxylic acid (C3CA) is based on a hydroxylation reaction that yields a highly fluorescent product. nih.govresearchgate.net C3CA itself is not fluorescent, but when it reacts with hydroxyl radicals (•OH), a fluorescent molecule is formed. researchgate.net The primary and major fluorescent product of this reaction has been identified as 7-Hydroxycoumarin-3-carboxylic acid (7-OHCCA). nih.govresearchgate.netallenpress.com
The mechanism involves the electrophilic attack of the hydroxyl radical on the electron-rich aromatic ring of the coumarin (B35378) structure. mdpi.com While hydroxylation can occur at several positions on the C3CA molecule, it is the specific formation of 7-OHCCA at the 7-position that results in a significant increase in fluorescence. mdpi.combioone.org Other hydroxylated derivatives that may be created during the reaction are typically non-fluorescent. bioone.org Spectroscopic analysis, including excitation and emission spectra, of the product formed from both chemical and radiation-induced hydroxylation of C3CA are nearly identical to that of authentic 7-OHCCA. nih.govresearchgate.net The reaction kinetics show a diffusion-controlled reaction with a rate constant of approximately 5.0 ± 1.0 x 10⁹ M⁻¹ s⁻¹. nih.govresearchgate.net
The generation of hydroxyl radicals in aqueous solutions via ionizing radiation allows the C3CA hydroxylation reaction to be used as a sensitive dosimetric method. nih.gov When an aqueous solution of C3CA is irradiated, the water molecules are ionized, producing •OH. These radicals then react with C3CA to form the fluorescent 7-OHCCA. The intensity of the resulting fluorescence signal is directly proportional to the concentration of the 7-OHCCA molecules formed, which in turn is proportional to the absorbed radiation dose. nih.govnih.gov
This relationship has been shown to be nearly linear in the dose range of 0.1 to 50 Gy. nih.gov The yield of 7-OHCCA increases linearly with the radiation dose, making the system a quantitative and accurate method for dosimetry. nih.govresearchgate.netallenpress.com The radiation chemical yield (G-value), which represents the number of molecules formed per unit of absorbed energy, is a key parameter in this application.
| Radiation Type | G-value (µmol/J) | Reference |
|---|---|---|
| γ-ray | 0.24 | researchgate.net |
| ¹²C⁶⁺ | 0.18 | researchgate.net |
| ⁵⁶Fe²⁶⁺ | 0.14 | researchgate.net |
The dosimeter exhibits good post-irradiation stability, with the signal remaining stable for at least 166 days. nih.gov This makes it a reliable tool for various applications in radiotherapy and radiation research.
The C3CA system has been investigated for its utility in dosimetry for advanced radiotherapy techniques like FLASH radiotherapy, which employs ultra-high dose rates (>40 Gy/s). nih.govrsc.orgnih.gov Research has shown that the radiation chemical yield (G-value) of 7-OHCCA significantly decreases as the dose rate increases into the FLASH regime. nih.govrsc.org
This reduction in yield is a critical finding and has been attributed primarily to the rapid depletion of dissolved oxygen in the solution at such high dose rates. nih.govrsc.orgnih.gov Oxygen plays a role in the reaction pathways that lead to the formation of 7-OHCCA. Experiments conducted under de-oxygenated conditions confirm that the G-value of 7-OHCCA is lower than under normal oxygenated conditions. nih.gov However, the reduction in G-value under FLASH conditions is even more significant than that caused by de-oxygenation alone, suggesting that reactions between other water radiolysis species formed in close proximity within the radiation tracks also play a role. nih.gov
| Dose Rate (Gy/s) | Condition | Resulting 7-OHCCA Concentration (Relative to Conventional) | Reference |
|---|---|---|---|
| 0.05 | Conventional | Baseline | nih.gov |
| 80 | FLASH | Significantly Decreased | nih.gov |
| 160 | FLASH | Significantly Decreased | nih.gov |
These findings are crucial for the calibration and application of this dosimeter in ultra-high dose rate environments and contribute to the understanding of the chemical mechanisms behind the FLASH effect.
Biomolecular Labeling and Conjugation Strategies for Research Tools
7-Hydroxycoumarin-3-carboxylic acid is a popular blue fluorophore used for the labeling of various biomolecules to facilitate their detection and study. anaspec.com Its derivatives are designed to react with specific functional groups on biomolecules, creating a stable fluorescent tag.
This coumarin derivative is widely used for the covalent labeling of proteins and nucleic acids. anaspec.commedchemexpress.comaatbio.com The carboxylic acid group on the coumarin allows for chemical modification to create reactive moieties that can form stable bonds with biological macromolecules. Once labeled, these biomolecules can be visualized and tracked in various biological assays using fluorescence microscopy, flow cytometry, or spectroscopy.
A common and effective strategy for labeling biomolecules with 7-Hydroxycoumarin-3-carboxylic acid involves the use of its succinimidyl ester (SE) derivative, also known as N-Succinimidyl 7-hydroxycoumarin-3-carboxylate or 7-OHCCA-SE. medchemexpress.comsigmaaldrich.com This compound is an amine-reactive version of the fluorophore. medchemexpress.com
The succinimidyl ester group is highly reactive towards primary amine groups (-NH₂), which are readily available on proteins in the side chains of lysine (B10760008) residues and at the N-terminus. sigmaaldrich.com The reaction between the SE derivative and an amine results in the formation of a stable amide bond, covalently linking the blue fluorescent coumarin dye to the target molecule. sigmaaldrich.com This method is a cornerstone of bioconjugation chemistry for producing fluorescently labeled proteins, peptides, and other amine-containing molecules for research purposes. medchemexpress.comsigmaaldrich.com
Extension to Labeling of Peptides, Nucleotides, and Carbohydrates
7-Hydroxycoumarin-3-carboxylic acid is a popular blue fluorophore used for labeling a variety of biomolecules, including proteins and nucleic acids. aatbio.comlabscoop.comadipogen.comeurogentec.comanaspec.com Its application has been increasingly extended to the labeling of peptides, nucleotides, and carbohydrates. aatbio.comlabscoop.comadipogen.comeurogentec.comanaspec.commybiosource.com The labeling process often involves the in situ formation of its succinimidyl ester, which is amine-reactive and facilitates conjugation to the target molecules. aatbio.comlabscoop.comadipogen.comeurogentec.comanaspec.com
Design and Synthesis of Cell-Permeable Fluorescent Probes
Researchers have synthesized fluorinated derivatives of 7-hydroxycoumarin-3-carboxylic acid (7OHCCA) to create cell-permeable fluorescent molecular probes. nih.govacs.orgnih.gov These probes are instrumental in studying the engagement of protein targets by small molecules within living cells. nih.govacs.orgnih.gov
One key strategy involves modifying 7OHCCA with fluorine at various positions to enhance its photophysical and biological properties. nih.gov For example, amide derivatives of 6-fluoro-7-hydroxycoumarin-3-carboxylic acid (6FC) have demonstrated significantly brighter fluorescence compared to the difluorinated coumarin, Pacific Blue. nih.govacs.org
The acidity of the coumarin's phenol (B47542) group plays a crucial role in cellular efflux and binding. When linked to the anticancer drug paclitaxel (B517696), the less acidic 6FC derivative was found to be more cell-permeable and less susceptible to active efflux compared to a similar probe made with Pacific Blue. nih.govacs.org This improved cellular retention facilitates the imaging of intracellular targets like microtubules using confocal microscopy and allows for quantitative binding analysis by flow cytometry without the need for efflux inhibitors. acs.orgnih.gov
Table 1: Comparison of 7-Hydroxycoumarin-3-carboxylic Acid Derivatives as Fluorescent Probes
| Compound | Key Feature | Advantage in Cellular Imaging |
| 6-fluoro-7-hydroxycoumarin-3-carboxylic acid (6FC) amide derivatives | Brighter fluorescence than Pacific Blue derivatives. nih.govacs.org | Enhanced signal for detection. |
| Less acidic 6FC-GABA-Taxol | More cell-permeable and less prone to active efflux. nih.govacs.org | Allows for analysis without efflux inhibitors. acs.orgnih.gov |
| Pacific Blue (PB)-GABA-Taxol | Known fluorescent taxoid. nih.gov | Serves as a control in comparative studies. |
Enzyme Assays and Mechanistic Enzymology
Fluorogenic Substrate Applications for Glycosyltransferase Assays
7-Hydroxycoumarin-3-carboxylic acid (7-OHCCA) serves as a fluorogenic substrate in assays for glycosyltransferases. adipogen.comsigmaaldrich.comsigmaaldrich.com A novel fluorometric assay has been developed for measuring the activities of various glycosyltransferases. merckmillipore.com This method utilizes mono- and di-saccharides that are aminated and tagged with the coumarin as substrates. merckmillipore.com
The enzymatic products generated by the action of glycosyltransferases are separated using high-performance liquid chromatography (HPLC) and detected by their fluorescence. merckmillipore.com This assay has been successfully applied to determine the activities of several glycosyltransferases, including: merckmillipore.com
β1,4-galactosyltransferase
α2,3-sialyltransferase
α2,6-sialyltransferase
α1,3/4-fucosyltransferase
α1,3-fucosyltransferase
This method is noted for its accuracy, ease of use, and high sensitivity, making it suitable for measuring enzyme activities even in cell homogenates. merckmillipore.com
Development of Competition-Based Assays for Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity
Macrophage migration inhibitory factor (MIF) is a cytokine involved in inflammation and cancer, possessing keto-enol tautomerase activity. nih.govnih.gov While this enzymatic activity has been used to identify MIF-binding molecules, traditional tautomerase assays can be problematic. nih.govnih.govacs.org
To address this, a novel competition-based assay has been developed using a 7-hydroxycoumarin fluorophore that exhibits a high affinity for the MIF tautomerase active site, with a reported Ki of 18 ± 1 nM. nih.govnih.govacs.org A key feature of this interaction is the quenching of the coumarin's fluorescence upon binding to MIF. nih.govacs.org This property allows for a competition-based format where the displacement of the fluorescent probe by a competing ligand can be quantified by the recovery of fluorescence. nih.gov
This fluorescence displacement assay provides a convenient and sensitive method for assessing the binding of potential inhibitors to the MIF tautomerase active site. nih.govacs.org The 7-hydroxycoumarin probe was also shown to interfere with the interaction between MIF and its receptor, CD74, and to inhibit the proliferation of A549 cancer cells. nih.govnih.govacs.org
Table 2: Properties of 7-Hydroxycoumarin Probe for MIF Tautomerase Assay
| Property | Value/Observation | Significance |
| Binding Affinity (Ki) | 18 ± 1 nM nih.govnih.govacs.org | High affinity allows for a sensitive assay. |
| Fluorescence Change upon Binding | Quenching nih.govacs.org | Enables a competition-based assay format. |
| Biological Activity | Interferes with MIF-CD74 interaction and inhibits cell proliferation. nih.govnih.govacs.org | Demonstrates potential as a tool for MIF-related research. |
Development of Advanced Chemosensors and Biosensors
Design Principles for Metal Ion Detection Systems
The unique photophysical properties of 7-hydroxycoumarin derivatives have been leveraged in the design of ratiometric fluorescent probes for the detection of metal ions, such as Zn²⁺. The design principle for these probes is based on the relationship between the electron-donating ability of the 7-hydroxy group and the excitation spectra of the coumarin. This relationship has been successfully exploited to create probes that exhibit a ratiometric response to the presence of zinc ions. elsevierpure.com
Application as a pH Indicator and Sensor
7-Hydroxycoumarin-3-carboxylic acid, also known as umbelliferone-3-carboxylic acid, serves as a notable pH indicator due to the pH-dependent fluorescence of its 7-hydroxyl group. scbt.comsigmaaldrich.com The phenol moiety of this compound has a pKa of approximately 7.04, which allows for significant changes in its absorption and emission spectra in response to fluctuations in pH around physiological levels. nih.govsigmaaldrich.com This property is harnessed to create pH sensors by immobilizing the molecule on a solid support. scbt.comsigmaaldrich.com
The fluorescence of 7-hydroxycoumarin-3-carboxylic acid is sensitive to the protonation state of its hydroxyl group. nih.gov Its fluorescence properties at different pH values are summarized below:
| pH Condition | Excitation Wavelength (λex) | Emission Wavelength (λem) |
| pH 4.0 | 342 nm | 447 nm |
| 0.1 M Tris, pH 9.0 | 386 nm | 448 nm |
| General | 352 nm | 407 nm |
| Data sourced from Sigma-Aldrich and AAT Bioquest. sigmaaldrich.comaatbio.com |
This distinct shift in fluorescence characteristics allows for the ratiometric measurement of pH, providing a reliable method for monitoring pH in various chemical and biological systems.
Bioimaging and Cellular Staining Applications in Live Cell Research
The intrinsic fluorescence of 7-hydroxycoumarin-3-carboxylic acid and its derivatives makes them valuable tools for live-cell imaging and staining. These compounds are cell-permeable and can be conjugated to other molecules to target specific cellular structures and processes. nih.gov
Derivatives of 7-hydroxycoumarin-3-carboxylic acid have been successfully employed in the imaging of microtubules within living cells. nih.govacs.org By synthesizing fluorinated analogs of this coumarin and linking them to the anticancer drug paclitaxel, which is known to bind to microtubules, researchers have created potent fluorescent probes. nih.govfigshare.com
A notable example is the development of a probe using 6-fluoro-7-hydroxycoumarin-3-carboxylic acid (6FC), a derivative of 7-hydroxycoumarin-3-carboxylic acid. nih.gov When conjugated with paclitaxel via a gamma-aminobutyric acid (GABA) linker, the resulting molecule, 6FC-GABA-Taxol, facilitates the visualization of microtubules in living HeLa cells using confocal microscopy. nih.govacs.org These fluorescent taxoids are instrumental in studying the molecular recognition processes of taxoids by microtubules and in visualizing microtubule cytoskeletons. researchgate.net
The same fluorescent conjugates used for microtubule imaging also provide a means to quantify cellular efflux mechanisms, which are often responsible for multidrug resistance in cancer cells. nih.govacs.org The susceptibility of a fluorescent probe to active efflux by transporters like P-glycoprotein can hinder its intracellular accumulation and, consequently, its effectiveness for imaging and quantification. nih.govresearchgate.net
Research has shown that the acidity of the phenol group on the coumarin derivative significantly influences its cellular permeability and susceptibility to efflux. nih.govacs.org For instance, the less acidic 6FC-GABA-Taxol was found to be more cell-permeable and less prone to active efflux compared to a similar probe, PB-GABA-Taxol, which is derived from the more acidic Pacific Blue fluorophore. nih.gov This enhanced cellular retention allows for the quantification of the probe's binding to microtubules using flow cytometry, even without the addition of efflux inhibitors like verapamil. nih.govacs.org
The ability to quantify these interactions in the absence of inhibitors provides a more accurate understanding of small molecule-protein interactions within the unperturbed cellular environment. nih.gov
Applications in Advanced Materials Science and Optical Technologies
The unique photophysical properties of 7-hydroxycoumarin-3-carboxylic acid extend its utility into the realm of materials science and optical technologies, where it is incorporated into novel fluorescent materials and systems.
7-Hydroxycoumarin-3-carboxylic acid is a widely utilized blue fluorophore for the labeling of biomolecules such as proteins and nucleic acids. aatbio.comanaspec.com Its succinimidyl ester derivative is commonly formed in situ to facilitate this conjugation. anaspec.com The resulting fluorescently labeled molecules are then used in a variety of detection and sensing applications.
Furthermore, derivatives of 7-hydroxycoumarin-3-carboxylic acid are integral components in the development of fluorescent sensors for various analytes. nih.gov For instance, these fluorophores have been used to create affinity-based fluorescent probes for competitive binding studies of specific proteins, such as the macrophage migration inhibitory factor (MIF). nih.govacs.org In these platforms, the binding of the coumarin derivative to the target protein can lead to a change in its fluorescence intensity, allowing for the quantification of binding events and the screening of potential inhibitors. nih.govacs.org
An innovative application of 7-hydroxycoumarin-3-carboxylic acid is its use in the creation of white light-emitting systems. Researchers have demonstrated that white light emission can be achieved from a simple mixture of fluorescent organic compounds, including 7-hydroxycoumarin-3-carboxylic acid. moleculardepot.com This approach offers a cost-effective and straightforward method for producing white light, which is of significant interest for the development of new lighting technologies and display systems.
Biological Activities and Pharmacological Potential of 7 Hydroxycoumarin 3 Carboxylic Acid and Its Derivatives
Antioxidant Research and Oxidative Stress Modulation
7-Hydroxycoumarin-3-carboxylic acid, a derivative of coumarin (B35378), has garnered attention for its significant antioxidant properties. This compound and its derivatives play a crucial role in mitigating cellular damage caused by oxidative stress, a condition implicated in various diseases. researchgate.net
Mechanisms of Free Radical Scavenging
The primary antioxidant mechanism of 7-Hydroxycoumarin-3-carboxylic acid involves the scavenging of free radicals. Its chemical structure, featuring a hydroxyl group, is key to this activity. This compound is particularly effective in detecting and neutralizing hydroxyl radicals (•OH), which are among the most reactive and damaging oxygen species in biological systems. mdpi.combiorxiv.org The reaction between 7-Hydroxycoumarin-3-carboxylic acid and hydroxyl radicals results in the formation of a highly fluorescent product, 7-hydroxy-7-hydroxycoumarin-3-carboxylic acid (7-OHCCA), making it a valuable tool for quantifying hydroxyl radical production in research settings. mdpi.comresearchgate.netnih.govnih.govmdpi.comnih.gov
Studies have shown that 7-Hydroxycoumarin-3-carboxylic acid can effectively quench hydroxyl radicals generated through various means, including copper-catalyzed reactions and water radiolysis. mdpi.comnih.gov The rate constant for the reaction between 7-Hydroxycoumarin-3-carboxylic acid and hydroxyl radicals is reported to be high, indicating an efficient scavenging capability. escholarship.org This scavenging action helps to prevent the damaging effects of these radicals on vital cellular components like DNA, lipids, and proteins. mdpi.com
Impact on Cellular Oxidative Stress Reduction
Furthermore, research has demonstrated that the presence of 7-Hydroxycoumarin-3-carboxylic acid can significantly decrease the levels of ROS in cells exposed to oxidative insults. nih.gov This protective effect is crucial for maintaining cellular homeostasis and preventing the onset or progression of diseases linked to oxidative damage. The ability of certain derivatives to uncouple oxidative phosphorylation in mitochondria also represents a mechanism to modulate cellular metabolism and reduce ROS production. researchgate.net
Anti-inflammatory Investigations and Mechanistic Pathways
7-Hydroxycoumarin-3-carboxylic acid and its derivatives have demonstrated potential anti-inflammatory effects. Research suggests that these compounds may reduce inflammation markers, indicating their potential utility in addressing inflammatory conditions. One of the proposed mechanisms for this anti-inflammatory activity is linked to their antioxidant properties, as oxidative stress is a known trigger and amplifier of inflammatory responses.
Derivatives of 7-Hydroxycoumarin-3-carboxylic acid are being explored for their ability to modulate inflammatory pathways. While the precise mechanisms are still under investigation, the ability to scavenge reactive oxygen species is a key aspect of their anti-inflammatory potential. By reducing oxidative stress, these compounds can indirectly inhibit the activation of pro-inflammatory signaling cascades. Further research is needed to fully elucidate the specific molecular targets and pathways involved in the anti-inflammatory actions of 7-Hydroxycoumarin-3-carboxylic acid and its analogues.
Antimicrobial Studies Against Bacterial and Fungal Pathogens
Broad-Spectrum Antibacterial Efficacy
7-Hydroxycoumarin-3-carboxylic acid and its derivatives have shown notable antimicrobial activity against a range of bacterial and fungal pathogens. ontosight.ai Studies have demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria. acs.org For example, silver(I) complexes of hydroxy-substituted coumarin carboxylates, including a derivative of 7-hydroxycoumarin-3-carboxylic acid, have exhibited potent activity against the clinically significant methicillin-resistant Staphylococcus aureus (MRSA). maynoothuniversity.ie
Research has also evaluated the effectiveness of 7-Hydroxycoumarin-3-carboxylic acid against various plant pathogenic bacteria, revealing effective inhibition with significant EC50 values. The broad-spectrum nature of its antibacterial action suggests its potential as a versatile antimicrobial agent. ontosight.ai
Mechanisms of Antibacterial Action, Including Cell Membrane Disruption and Biofilm Inhibition
The antibacterial mechanisms of 7-Hydroxycoumarin-3-carboxylic acid and its derivatives are multifaceted. A primary mode of action involves the disruption of bacterial cell membrane integrity. This disruption leads to the leakage of cellular contents and ultimately, bacterial cell death. acs.org
In addition to direct bactericidal effects, these compounds have been shown to inhibit key virulence factors. One such factor is biofilm formation, a process where bacteria adhere to surfaces and form protective communities that are resistant to antibiotics. Studies have indicated that 7-Hydroxycoumarin-3-carboxylic acid can effectively reduce biofilm formation. Furthermore, it has been observed to inhibit bacterial motility and the production of exopolysaccharides, which are crucial components of the biofilm matrix. asm.org By targeting these mechanisms, 7-Hydroxycoumarin-3-carboxylic acid and its derivatives present a promising strategy to combat bacterial infections, particularly those associated with biofilms.
Anticancer Research and Therapeutic Modalities
Inhibition of Cancer Cell Proliferation
Derivatives of 7-hydroxycoumarin have been investigated for their potential to inhibit the growth of various cancer cell lines. A series of novel 7-hydroxycoumarin-3-carboxamides were synthesized and evaluated for their antiproliferative activity. sci-hub.se
In another study, a novel series of umbelliferone (B1683723) derivatives with variations at the C-7 position were designed. encyclopedia.pub Among these, compounds 68 and 69 demonstrated significant antiproliferative activity against human prostate (22Rv1) and breast (MCF-7) cancer cells, with IC₅₀ values ranging from 0.93–22.27 μM and 0.47–43.21 μM, respectively. encyclopedia.pub Notably, coumarins 70 and 71 were more effective at inhibiting the growth of 22Rv1 cells (IC₅₀ = 22.27 μM and 20.37 μM, respectively) than the clinically used drug enzalutamide (B1683756) (IC₅₀ = 31.76 μM). encyclopedia.pub
Furthermore, a 7-hydroxycoumarin-3-carboxylic-based N-hydroxycinnamide derivative, compound 65 , exhibited broad and significant anticancer activity with IC₅₀ values between 6.91 and 13.32 µM. nih.gov The HeLa cancer cell line was found to be the most sensitive to this compound, with an IC₅₀ of 6.91 µM. nih.gov
Fluorinated derivatives of 7-hydroxycoumarin-3-carboxylic acid have also been synthesized to create fluorescent molecular probes for studying drug engagement with protein targets in living cells. acs.orgnih.gov When linked to the anticancer drug paclitaxel (B517696), a derivative of 6-fluoro-7-hydroxycoumarin-3-carboxylic acid (6FC ) showed enhanced cell permeability and was effective for imaging and quantifying binding to microtubules in living cells. acs.orgnih.gov
Table 2: Antiproliferative Activity of Selected 7-Hydroxycoumarin Derivatives
| Compound | Cancer Cell Line | IC₅₀ Value | Reference |
| 68 | 22Rv1 (Prostate) | 0.93–22.27 µM | encyclopedia.pub |
| 69 | 22Rv1 (Prostate) | 0.93–22.27 µM | encyclopedia.pub |
| 68 | MCF-7 (Breast) | 0.47–43.21 µM | encyclopedia.pub |
| 69 | MCF-7 (Breast) | 0.47–43.21 µM | encyclopedia.pub |
| 70 | 22Rv1 (Prostate) | 22.27 µM | encyclopedia.pub |
| 71 | 22Rv1 (Prostate) | 20.37 µM | encyclopedia.pub |
| Enzalutamide (Reference) | 22Rv1 (Prostate) | 31.76 µM | encyclopedia.pub |
| 65 | HeLa (Cervical) | 6.91 µM | nih.gov |
| SAHA (Reference) | Various | 2.11–4.09 μM | nih.gov |
Targeting Specific Cancer-Related Pathways, e.g., Androgen Receptor Antagonism and Histone Deacetylase Inhibition
Derivatives of 7-hydroxycoumarin are being explored for their ability to target specific pathways involved in cancer progression, such as androgen receptor (AR) signaling and histone deacetylase (HDAC) activity.
Androgen Receptor Antagonism: The AR signaling pathway is a key target in the treatment of hormone-related cancers like prostate and breast cancer. encyclopedia.pub Through in silico screening, two 7-substituted umbelliferone derivatives, compounds 66 and 67 , were identified as pure AR antagonists that interact with the receptor in a unique manner. encyclopedia.pub This discovery led to the design of a series of umbelliferone derivatives, including compounds 68 and 69 , which showed potent antiproliferative activity against prostate (22Rv1) and breast (MCF-7) cancer cells. encyclopedia.pub
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in gene expression and are validated targets for cancer therapy. nih.gov A 7-hydroxycoumarin-3-carboxylic-based N-hydroxycinnamide derivative, compound 65 , was identified as a potent HDAC inhibitor with an IC₅₀ of 0.32 μM. nih.gov This compound showed a 26-fold selectivity for the HDAC1 isoform over the HDAC6 isoform. nih.gov Its inhibitory activity was superior to that of the known HDAC inhibitor SAHA (vorinostat). nih.gov Molecular docking studies suggested that the coumarin moiety of compound 65 contributes to its selective binding to HDAC1. nih.gov Another study highlighted a novel hybrid coumarin-hydroxamate conjugate, ZN444B , as a potent HDAC1 inhibitor that exerts strong anti-breast cancer activity both in vitro and in vivo, surpassing the efficacy of SAHA. nih.gov
Table 3: HDAC Inhibitory Activity of Selected 7-Hydroxycoumarin Derivatives
| Compound | Target | IC₅₀ Value | Selectivity | Reference |
| 65 | HDAC | 0.32 µM | 26-fold for HDAC1 over HDAC6 | nih.gov |
| SAHA (Reference) | HDAC | 0.48 µM | - | nih.gov |
| 65 | HDAC1 | 0.19 µM | - | nih.gov |
| SAHA (Reference) | HDAC1 | 0.23 µM | - | nih.gov |
| 65 | HDAC6 | 4.98 µM | - | nih.gov |
| SAHA (Reference) | HDAC6 | 0.22 µM | - | nih.gov |
Investigation as Mitochondrial Uncoupling Agents
Alkyl esters of 7-hydroxycoumarin-3-carboxylic acid have been synthesized and identified as potent mitochondrial uncouplers. nih.govresearchgate.net These compounds, referred to as UB-3 esters, were found to be more potent uncouplers than the related 7-hydroxycoumarin-4-acetic acid (UB-4) esters. nih.govresearchgate.net
The UB-3 esters caused a significant increase in the respiration rate of isolated rat heart mitochondria at submicromolar concentrations. nih.govresearchgate.net A notable observation was the tissue-specific effect of these derivatives. In isolated rat liver mitochondria, they induced a transient decrease in membrane potential, which was followed by recovery. nih.govresearchgate.net In contrast, the depolarization of mitochondria from the heart and kidney was more stable. nih.govresearchgate.net
The uncoupling activity of these esters appears to involve the ATP/ADP translocase, as the inhibitor carboxyatractyloside (B560681) partially reversed the depolarization in heart and kidney mitochondria. nih.govresearchgate.net The transient effect in liver mitochondria is likely due to the hydrolysis of the esters by mitochondrial aldehyde dehydrogenase (ALDH2), which is abundant in the liver. nih.govresearchgate.net The protonophoric properties of the UB-3 esters were confirmed through experiments measuring mitochondrial swelling and using pH-dependent fluorescent dyes in liposomes. nih.gov Importantly, these compounds showed low toxicity in neuronal cells, HEK293 cells, and primary human fibroblasts, suggesting their potential as effective and tissue-specific mitochondrial uncouplers. nih.govresearchgate.net
Enzyme Inhibition Studies and Their Biological Implications
Inhibitory Effects on Tyrosinase Activity and Associated Mechanisms
7-Hydroxycoumarin-3-carboxylic acid (7-HC-3-CA) has been identified as an effective inhibitor of tyrosinase, a key enzyme involved in melanin (B1238610) production and enzymatic browning in plants. nih.gov Excessive tyrosinase activity can lead to pigmentation disorders in humans and spoilage of fruits and vegetables. nih.govresearchgate.net
In one study, 7-HC-3-CA was shown to inhibit tyrosinase activity with an IC₅₀ value of 364 ± 1.3 μM. nih.gov Further investigation using enzyme kinetics, fluorescence spectroscopy, and molecular simulations revealed that 7-HC-3-CA acts as a reversible and competitive inhibitor. nih.gov It forms a stable complex with tyrosinase through hydrophobic interactions and hydrogen bonding, which alters the microenvironment of tyrosine and tryptophan residues in the enzyme. nih.gov This leads to structural changes that reduce the enzyme's catalytic activity. nih.gov
The practical application of this inhibitory effect was demonstrated in the preservation of fresh-sliced apples. nih.gov Treatment with 0.5 mM 7-HC-3-CA significantly reduced weight loss and browning. nih.gov It also lowered the activity of polyphenol oxidase and delayed the oxidation of phenolic compounds, thereby helping to maintain the quality and extend the shelf life of the apples. nih.gov Importantly, cell viability assays indicated that this concentration of 7-HC-3-CA did not have a significant toxic effect on cells. nih.gov
Table 4: Tyrosinase Inhibitory Activity of 7-Hydroxycoumarin-3-carboxylic Acid
| Compound | Enzyme | Inhibition Type | IC₅₀ Value | Mechanism | Reference |
| 7-Hydroxycoumarin-3-carboxylic acid | Tyrosinase | Reversible, Competitive | 364 ± 1.3 μM | Forms stable complex via hydrophobic interactions and hydrogen bonding | nih.gov |
Glycosyltransferase Inhibition Profiles
7-Hydroxycoumarin-3-carboxylic acid and its derivatives have been instrumental in the study of glycosyltransferases, a class of enzymes crucial for the synthesis of complex carbohydrates. The fluorescent properties of the 7-hydroxycoumarin scaffold make it a valuable tool for developing sensitive assays to measure enzyme activity. jst.go.jp
A fluorometric assay method was developed utilizing mono- and di-saccharides tagged with 7-hydroxycoumarin-3-carboxylic acid as substrates for various glycosyltransferases, including β1,4-galactosyltransferase, α2,3-sialyltransferase, α2,6-sialyltransferase, and fucosyltransferases. jst.go.jp This method allows for the separation and quantification of enzymatic products through high-performance liquid chromatography (HPLC) with fluorescence detection, providing an accurate and sensitive means to measure enzyme activities in cell homogenates. jst.go.jp
The core structure, 7-hydroxycoumarin-3-carboxylic acid, serves as a fluorogenic substrate. When a glycosyltransferase transfers a sugar moiety to it, the resulting product exhibits altered fluorescence, which can be readily detected and quantified. This has proven useful in studying enzyme kinetics and for high-throughput screening of potential glycosyltransferase inhibitors. biosynth.com
Derivatives of 7-hydroxycoumarin-3-carboxylic acid have also been explored as inhibitors of these enzymes. For instance, a study investigating the inhibitory potential of various coumarin derivatives against tyrosinase, a related enzyme involved in melanin synthesis, found that 7-hydroxycoumarin-3-carboxylic acid acted as a reversible and competitive inhibitor. nih.gov While not a glycosyltransferase, this study highlights the potential for the 7-hydroxycoumarin-3-carboxylic acid scaffold to be adapted for inhibiting other enzymes involved in glycosylation and related pathways.
Table 1: Applications of 7-Hydroxycoumarin-3-carboxylic Acid in Glycosyltransferase Research
| Application Area | Description | Key Findings/Notes |
| Fluorometric Assays | Serves as a fluorogenic substrate for various glycosyltransferases. jst.go.jp | Enables sensitive and accurate measurement of enzyme activity. jst.go.jp |
| Enzyme Kinetics | Used to study the kinetics of glycosyltransferase-catalyzed reactions. biosynth.com | The fluorescent properties allow for real-time monitoring of product formation. biosynth.com |
| Inhibitor Screening | Employed in high-throughput screening to identify potential inhibitors of glycosyltransferases. biosynth.com | The change in fluorescence upon enzymatic reaction provides a clear signal for inhibition. |
Other Emerging Therapeutic and Biological Activities
Beyond their well-established roles, 7-hydroxycoumarin-3-carboxylic acid and its derivatives are gaining attention for a range of other therapeutic applications. nih.govencyclopedia.pub
Derivatives of 7-hydroxycoumarin have demonstrated significant neuroprotective properties in various experimental models. nih.govencyclopedia.pubmedchemexpress.com These compounds have shown the ability to protect neuronal cells from damage induced by oxidative stress and excitotoxicity. semanticscholar.org
One area of focus has been their potential in managing neurodegenerative diseases like Alzheimer's. encyclopedia.pub Certain 7-hydroxycoumarin derivatives have been shown to inhibit the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease. nih.gov For instance, 6-formyl umbelliferone, a derivative of 7-hydroxycoumarin, was found to be a potent inhibitor of amyloid-β self-aggregation. nih.gov Additionally, some derivatives have shown inhibitory activity against monoamine oxidase-A (MAO-A), an enzyme implicated in the breakdown of neurotransmitters and the progression of neuropsychiatric disorders. nih.gov
Furthermore, studies have highlighted the ability of umbelliferone (7-hydroxycoumarin) and its derivatives to mitigate neurodegeneration in models of trophic stress and excitotoxicity. semanticscholar.org For example, umbelliferone enhanced the neuroprotective effects of certain antiepileptic drugs in vitro. semanticscholar.org
Table 2: Neuroprotective Activities of 7-Hydroxycoumarin Derivatives
| Derivative | Neuroprotective Mechanism | Reference |
| 6-Formyl umbelliferone | Inhibition of amyloid-β self-aggregation, MAO-A inhibition | nih.gov |
| Umbelliferone | Protection against trophic stress and excitotoxicity | semanticscholar.org |
| 7-Hydroxycoumarin-based compounds | Inhibition of lipid peroxidation and anti-amyloid-β aggregation | encyclopedia.pub |
The potential of 7-hydroxycoumarin derivatives as antiepileptic agents is an active area of research. nih.govencyclopedia.pub Their anticonvulsant effects are thought to be mediated, at least in part, through their interaction with γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the brain. nih.gov
A notable example is a derivative of 7-hydroxycoumarin containing a morpholine-acetamide group, which exhibited significant antiepileptic activity in a preclinical model. nih.govencyclopedia.pub This effect was comparable to the established antiepileptic drug, valproic acid. nih.govencyclopedia.pub The presence of the morpholine (B109124) ring is believed to contribute to the compound's optimal lipophilic-hydrophilic balance, enhancing its pharmacological activity. nih.govencyclopedia.pub
Furthermore, umbelliferone itself has been shown to enhance the anticonvulsant action of conventional antiepileptic drugs like phenobarbital (B1680315) and valproate in animal models. semanticscholar.org This suggests a potential role for 7-hydroxycoumarin derivatives as adjunctive therapy in the treatment of epilepsy. semanticscholar.org
Emerging evidence suggests that 7-hydroxycoumarin and its derivatives may possess antidiabetic properties. nih.govencyclopedia.pub26journals.com The parent compound, coumarin, has been reported to reduce blood glucose levels. 26journals.com Studies have investigated the effects of umbelliferone (7-hydroxycoumarin) on blood glucose in animal models of diabetes. 26journals.com
While research in this area is still developing, the potential for these compounds to influence glucose metabolism is a promising avenue for future investigation. The antioxidant properties of 7-hydroxycoumarin derivatives may also contribute to their potential antidiabetic effects, as oxidative stress is a known factor in the development and progression of diabetes. 26journals.com
The broad spectrum of biological activities of 7-hydroxycoumarin derivatives also includes antiviral effects. nih.govencyclopedia.pub While specific details on the antiviral mechanisms of 7-hydroxycoumarin-3-carboxylic acid are limited in the provided context, the general class of coumarins has been recognized for its antiviral potential. This suggests that derivatives of 7-hydroxycoumarin-3-carboxylic acid could be promising candidates for the development of new antiviral agents.
Recent studies have revealed that derivatives of 7-hydroxycoumarin can interact with serotonin (B10506) receptors, particularly the 5-HT1A and 5-HT2A subtypes. nih.govmdpi.comsemanticscholar.org This is significant because these receptors are key targets for drugs used to treat a variety of central nervous system disorders, including anxiety and depression. mdpi.com
Specifically, certain 7-hydroxycoumarin derivatives bearing a piperazine (B1678402) moiety have shown high antagonistic activity against the 5-HT1A receptor. nih.govmdpi.com The structure-activity relationship studies indicate that the length of the linker between the coumarin core and the piperazine group, as well as the substituents on the piperazine, are critical for determining the affinity and selectivity for different serotonin receptor subtypes. nih.gov For example, a five-carbon atom linker and a 2-methoxyphenyl group on the piperazine were found to be beneficial for 5-HT1A antagonism. nih.gov
Table 3: Interaction of 7-Hydroxycoumarin Derivatives with Serotonin Receptors
| Derivative | Receptor Target | Activity | Key Structural Feature |
| 7-hydroxycoumarin with a five-carbon linker and 2-methoxyphenyl piperazine | 5-HT1A | Antagonist | Five-carbon linker, 2-methoxyphenyl piperazine |
| 7-hydroxycoumarin with a (2,2-dichloro)piperazin-1-yl moiety | 5-HT2A | Moderate Affinity | (2,2-dichloro)piperazin-1-yl moiety |
Impact on Mitochondrial Function and Oxidative Phosphorylation
Derivatives of 7-hydroxycoumarin-3-carboxylic acid, particularly its alkyl esters, have been identified as potent modulators of mitochondrial function, specifically acting as uncouplers of oxidative phosphorylation. researchgate.netnih.gov These compounds can dissipate the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis, leading to an increase in oxygen consumption without a corresponding increase in ATP production.
Research has demonstrated that a series of synthesized alkyl esters of 7-hydroxycoumarin-3-carboxylic acid (referred to as UB-3 esters) are effective uncouplers. researchgate.net Their efficacy is influenced by the length of the alkyl chain. These derivatives proved to be more potent uncouplers compared to their 7-hydroxycoumarin-4-acetic acid (UB-4 esters) counterparts, inducing a significant increase in the respiration rate of isolated rat heart mitochondria at submicromolar concentrations. nih.gov
A noteworthy characteristic of these compounds is their tissue-specific activity. A marked difference was observed in their effects on mitochondria isolated from different tissues. In rat liver mitochondria (RLM), the uncoupling effect, characterized by a decrease in membrane potential, was transient. researchgate.net This temporary effect is likely due to the rapid hydrolysis of the ester derivatives by mitochondrial aldehyde dehydrogenase (ALDH2), an enzyme highly abundant in the liver. researchgate.net In contrast, the depolarization in rat heart mitochondria (RHM) and rat kidney mitochondria (RKM) was more stable under the same conditions. researchgate.net
The mechanism of action for these uncouplers appears to involve the mitochondrial protein ATP/ADP translocase. The partial reversal of mitochondrial depolarization by carboxyatractyloside, a known inhibitor of the ATP/ADP translocase, points to the involvement of this carrier protein in the uncoupling activity of the 7-hydroxycoumarin-3-carboxylic acid esters. researchgate.net The protonophoric (proton-carrying) properties of these derivatives were further confirmed in model systems, including measurements of mitochondrial swelling and using pH-dependent fluorescent dyes in liposomes. researchgate.net
Table 1: Effect of 7-Hydroxycoumarin-3-carboxylic Acid Derivatives on Mitochondrial Function
| Derivative Type | Target Mitochondria | Observed Effect | Implicated Mechanism | Reference |
|---|---|---|---|---|
| Alkyl esters of 7-hydroxycoumarin-3-carboxylic acid (UB-3 esters) | Rat Heart Mitochondria (RHM) | Strong, stable uncoupling of oxidative phosphorylation; increased respiration rate. | Protonophoric activity involving ATP/ADP translocase. | researchgate.netnih.gov |
| Alkyl esters of 7-hydroxycoumarin-3-carboxylic acid (UB-3 esters) | Rat Liver Mitochondria (RLM) | Transient uncoupling; initial depolarization followed by recovery. | Rapid hydrolysis by mitochondrial aldehyde dehydrogenase (ALDH2). | researchgate.net |
| Alkyl esters of 7-hydroxycoumarin-3-carboxylic acid (UB-3 esters) | Rat Kidney Mitochondria (RKM) | Stable uncoupling and depolarization. | Protonophoric activity involving ATP/ADP translocase. | researchgate.net |
Structure-Activity Relationship Studies in Diverse Biological Systems
The 7-hydroxycoumarin-3-carboxylic acid scaffold has proven to be a versatile template for developing compounds with a wide range of biological activities. Structure-activity relationship (SAR) studies have been crucial in identifying the specific structural modifications that enhance potency and selectivity for various molecular targets.
Carbonic Anhydrase Inhibition: A series of 7-hydroxycoumarin-3-carboxamides were synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. sci-hub.se These studies revealed a selective inhibition profile against the tumor-associated isoforms hCA IX and hCA XII, with little to no activity against the cytosolic isoforms hCA I and II. The inhibitory potency was found to be highly dependent on the nature of the substituent on the amide nitrogen. For instance, compound 4m from the series, which features a specific substitution pattern, emerged as the most effective inhibitor, showing sub-micromolar potency against both hCA IX and hCA XII. sci-hub.se This highlights the critical role of the carboxamide moiety and its substituents in achieving isoform-selective inhibition.
Table 2: SAR of 7-Hydroxycoumarin-3-carboxamides as Carbonic Anhydrase Inhibitors
| Compound Series | Modifications | Biological Target | Key SAR Findings | Reference |
|---|
N-Methyl-D-Aspartate (NMDA) Receptor Modulation: Derivatives of coumarin-3-carboxylic acid have been investigated as allosteric modulators of NMDA receptors. nih.gov SAR studies showed that substitutions on the coumarin ring significantly influence activity. For example, introducing a bromo group at the 6-position (as in UBP608) resulted in a negative allosteric modulator with weak selectivity for GluN2A-containing receptors. nih.gov Further studies revealed that di-halogen substitution at the 6- and 8-positions (e.g., 6,8-dibromo or 6,8-diiodo) enhanced the inhibitory activity. nih.gov In a surprising discovery, the addition of a methyl group at the 4-position converted the inhibitory action into a potentiating one, demonstrating that small structural changes can dramatically alter the pharmacological profile of these compounds. nih.gov
Table 3: SAR of Coumarin-3-carboxylic Acid Derivatives as NMDA Receptor Modulators
| Base Compound | Substitution | Receptor Subtype | Effect | Reference |
|---|---|---|---|---|
| Coumarin-3-carboxylic acid | 6-Bromo (UBP608) | GluN2A-containing NMDARs | Negative Allosteric Modulator (Inhibitor) | nih.gov |
| Coumarin-3-carboxylic acid | 6,8-Diiodo (UBP658) | NMDARs | Enhanced Inhibitory Activity | nih.gov |
| 6-Bromocoumarin-3-carboxylic acid | 4-Methyl (UBP714) | GluN2A/GluN2B-containing NMDARs | Potentiator | nih.gov |
Antifungal Activity: SAR studies on coumarin derivatives have also shed light on the structural requirements for antifungal activity against pathogenic fungi like Aspergillus species. mdpi.com For the 7-hydroxycoumarin series, a clear relationship was observed between the size of the group substituted at the 7-hydroxyl position and the resulting fungicidal activity. mdpi.com Furthermore, the introduction of electron-withdrawing groups, such as through acetylation of the hydroxyl group, consistently led to the most active compounds within a series. mdpi.com This suggests that both steric and electronic properties of the substituents play a crucial role in determining the antifungal potency of these derivatives.
Other Biological Activities: The versatility of the 7-hydroxycoumarin-3-carboxylic acid core is further demonstrated by its use in developing inhibitors for other enzymes. For example, certain 7-hydroxycoumarin-3-carboxylic-based N-hydroxycinnamide derivatives have been identified as potent histone deacetylase (HDAC) inhibitors with anticancer potential. nih.gov SAR analysis revealed that specific structural features are key to achieving high potency and selectivity for HDAC isoforms. nih.gov
Advanced Research Perspectives and Future Directions
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the behavior of molecules like 7-Hydroxycoumarin-3-carboxylic acid. These approaches provide insights into its electronic structure, reactivity, and interactions with other molecules, which is crucial for designing new applications.
Recent studies have utilized molecular simulation techniques to investigate the interaction of 7-Hydroxycoumarin-3-carboxylic acid with enzymes. For instance, research on its inhibitory effect on tyrosinase revealed that it acts as a reversible and competitive inhibitor. nih.gov Molecular docking simulations showed that the compound forms a stable complex with tyrosinase primarily through hydrophobic interactions and hydrogen bonding. nih.gov These interactions alter the microenvironment of key amino acid residues like tyrosine and tryptophan, leading to structural changes in the enzyme that reduce its catalytic activity. nih.gov
Table 1: Computational Chemistry Data for 7-Hydroxycoumarin-3-carboxylic acid and its N-succinimidyl ester derivative
| Property | 7-Hydroxycoumarin-3-carboxylic acid | 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester |
| Molecular Formula | C₁₀H₆O₅ scbt.com | C₁₄H₉NO₇ chemscene.com |
| Molecular Weight | 206.15 g/mol scbt.com | 303.22 g/mol chemscene.com |
| Topological Polar Surface Area (TPSA) | Not Available | 114.12 Ų chemscene.com |
| LogP | Not Available | 0.7194 chemscene.com |
| Hydrogen Bond Acceptors | 5 | 7 chemscene.com |
| Hydrogen Bond Donors | 2 | 1 chemscene.com |
| Rotatable Bonds | 1 | 2 chemscene.com |
Integration with Nanomaterials for Enhanced Performance and Novel Applications
The integration of 7-Hydroxycoumarin-3-carboxylic acid and its precursors with nanomaterials is a burgeoning area of research with significant potential. These hybrid materials can exhibit enhanced properties and find use in novel applications, particularly in the field of medical imaging and therapy.
One notable application is in the detection of hydroxyl radicals (•OH), a highly reactive oxygen species implicated in various diseases. Coumarin-3-carboxylic acid, a precursor to 7-Hydroxycoumarin-3-carboxylic acid, can be used in conjunction with nanomaterials to quantify hydroxyl radical production. vcu.edu For example, gold nanoparticles have been used as cores for europium-doped gadolinium vanadate (B1173111) flower-shaped shells. vcu.edu The production of the highly fluorescent 7-Hydroxycoumarin-3-carboxylic acid upon irradiation of coumarin-3-carboxylic acid serves as a sensitive method for detecting hydroxyl radicals. vcu.edu
Furthermore, a ratiometric nanoprobe named CONER (COumarin-NEutral Red) has been developed for hydroxyl radical detection. nih.gov This system utilizes biocompatible poly-lactide-co-glycolide (PLGA) nanoparticles encapsulating neutral red, with a coumarin-3-carboxylic acid conjugated polymer acting as the hydroxyl radical-reactive moiety. nih.gov The probe's response is selective for hydroxyl radicals over other reactive oxygen species. nih.gov
Development of Novel Conjugates for Targeted Delivery and Sensing Systems
The ability to conjugate 7-Hydroxycoumarin-3-carboxylic acid to other molecules has opened up avenues for creating targeted delivery and sensing systems. Its carboxylic acid group provides a convenient handle for chemical modification, allowing it to be attached to biomolecules and other functional units. nih.govresearchgate.net
The N-succinimidyl ester of 7-Hydroxycoumarin-3-carboxylic acid is a key derivative that readily reacts with amine groups on proteins and nucleic acids, enabling their fluorescent labeling. medchemexpress.commedchemexpress.com This has been instrumental in developing fluorescent probes for various biological applications. For instance, phospholipid-linked coumarins have been synthesized to act as fluorescent probes for sensing hydroxyl radicals within lipid membranes. medchemexpress.com
Researchers have also synthesized coumarin-polyamine conjugates to study the effects of radiation. researchgate.net These conjugates, which are initially non-fluorescent, become fluorescent upon hydroxylation to their 7-hydroxy derivatives, providing a means to detect hydroxyl radicals. researchgate.net More recently, monofluorinated derivatives of 7-Hydroxycoumarin-3-carboxylic acid have been synthesized to create cell-permeable fluorescent molecular probes. acs.org These fluorinated coumarins, when linked to the anticancer drug paclitaxel (B517696), have shown improved cellular permeability and are less susceptible to efflux from cells, making them valuable for imaging microtubules and studying drug-target engagement. nih.gov
Translational Research Prospects and Pre-clinical Investigations
The promising in vitro findings related to 7-Hydroxycoumarin-3-carboxylic acid and its derivatives are paving the way for translational research and pre-clinical investigations. These studies aim to bridge the gap between laboratory discoveries and potential clinical applications.
One area of significant interest is in the context of FLASH radiotherapy, a technique that uses ultra-high dose rates of radiation to treat cancer. researchgate.netrsc.org Studies have investigated the formation of 7-Hydroxycoumarin-3-carboxylic acid from its precursor, coumarin-3-carboxylic acid, as a way to measure the production of hydroxyl radicals under FLASH conditions. rsc.orgnih.gov The yield of 7-Hydroxycoumarin-3-carboxylic acid was found to decrease with increasing dose rate, a phenomenon attributed to oxygen depletion. rsc.orgnih.gov This has important implications for understanding the "FLASH effect," where healthy tissues are spared from radiation damage compared to conventional radiotherapy. researchgate.netrsc.org Preclinical studies suggest that this sparing effect might be linked to reduced oxidative damage in normal tissues. researchgate.net
In another line of research, alkyl esters of 7-Hydroxycoumarin-3-carboxylic acid have been synthesized and investigated as potential uncouplers of oxidative phosphorylation in mitochondria. nih.gov These compounds have shown promise in preclinical models for conditions like cancer, infectious diseases, and neurodegeneration. nih.gov The most effective of these esters increased the respiration rate of isolated rat heart mitochondria at submicromolar concentrations. nih.gov
Development of New Analytical Techniques Based on 7-Hydroxycoumarin-3-carboxylic Acid
The fluorescent properties of 7-Hydroxycoumarin-3-carboxylic acid make it a valuable tool for the development of new analytical techniques. pubcompare.ai Its use as a fluorescent label and pH indicator forms the basis for a variety of assays and sensing methods. scbt.comsigmaaldrich.com
The compound is widely used for labeling proteins and nucleic acids, often through its N-succinimidyl ester derivative. It also serves as a fluorogenic substrate for glycosyltransferase assays. sigmaaldrich.com In the field of radiation chemistry, the conversion of coumarin-3-carboxylic acid to the fluorescent 7-Hydroxycoumarin-3-carboxylic acid is a well-established method for quantifying hydroxyl radicals produced by gamma radiation or chemical reactions. researchgate.net This method is noted for its sensitivity and specificity. researchgate.net
Recent developments include the use of 7-Hydroxycoumarin-3-carboxylic acid in fluorescence-based chemical dosimeters for radiotherapy. researchgate.net These dosimeters offer high sensitivity for measuring low doses of radiation. researchgate.net Furthermore, the compound and its derivatives have been explored as fluorescent probes for monitoring cationic photopolymerization processes. acs.org
Current Challenges and Future Opportunities in 7-Hydroxycoumarin-3-carboxylic Acid Research
Despite the significant progress in understanding and utilizing 7-Hydroxycoumarin-3-carboxylic acid, several challenges and opportunities remain. Addressing these will be crucial for unlocking the full potential of this versatile compound.
One of the ongoing challenges is to improve the photophysical properties of coumarin-based fluorophores. While 7-Hydroxycoumarin-3-carboxylic acid is a useful blue fluorescent dye, the development of derivatives with enhanced brightness, photostability, and larger Stokes shifts is an active area of research. The synthesis of fluorinated analogues, such as 6-fluoro-7-hydroxycoumarin-3-carboxylic acid, represents a step in this direction, offering improved fluorescence and reduced susceptibility to cellular efflux. acs.org
Another challenge lies in the practical application of these compounds in complex biological systems. Factors such as solubility, cell permeability, and potential off-target effects need to be carefully considered and optimized for in vivo applications. The development of targeted delivery systems, such as antibody-drug conjugates, is a promising strategy to overcome some of these hurdles. medchemexpress.com
Future opportunities in 7-Hydroxycoumarin-3-carboxylic acid research are vast. The development of novel conjugates for theranostics, combining both diagnostic and therapeutic capabilities, is a particularly exciting prospect. Furthermore, the integration of this compound with advanced materials, such as smart polymers and nanomaterials, could lead to the creation of highly sensitive and selective sensors for a wide range of analytes. Continued exploration of its role in fundamental biological processes will undoubtedly uncover new and unexpected applications.
Q & A
Q. What are the key physicochemical properties of 7-Hydroxycoumarin-3-carboxylic acid relevant to experimental design?
The compound (C₁₀H₆O₅, MW 206.15) exhibits pH-dependent fluorescence, with excitation/emission maxima at λex 342 nm/λem 447 nm (pH 4.0) and λex 386 nm/λem 448 nm (pH 9.0) . Its solubility in DMF, DMSO, and alcohols makes it suitable for organic-phase reactions, while its pKa (7.04) suggests sensitivity to buffer conditions . The melting point ranges between 261–263°C, and purity ≥98% (HPLC) is critical for reproducibility in fluorescence assays .
Q. How can researchers validate the purity and structural integrity of 7-Hydroxycoumarin-3-carboxylic acid?
Purity is typically assessed via HPLC (≥98% threshold) and capillary electrophoresis . Structural confirmation employs SMILES strings (e.g., OC(=O)C1=Cc2ccc(O)cc2OC1=O) and InChI keys (e.g., LKLWLDOUZJEHDY-UHFFFAOYSA-N) . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are recommended for detecting impurities such as decarboxylation byproducts or residual solvents .
Q. What safety precautions are essential when handling this compound?
The compound is classified as WGK 3 (highly hazardous to water) and causes skin/eye irritation (H315/H319) . Use PPE (gloves, goggles) and work in a fume hood. Store at <0°C in airtight, light-protected containers to prevent degradation .
Advanced Research Questions
Q. How can fluorescence detection of 7-Hydroxycoumarin-3-carboxylic acid be optimized in varying pH environments?
Fluorescence intensity and wavelength depend on protonation states. For pH 4–9 studies:
Q. How should researchers address discrepancies in reported spectral data?
Reported λex/λem values vary (e.g., 352/407 nm in some studies vs. 342/447 nm in others) due to solvent polarity and instrument calibration . Mitigation strategies:
Q. What methodologies are recommended for derivatizing biomolecules with 7-Hydroxycoumarin-3-carboxylic acid?
The compound labels proteins/nucleic acids via EDAC-catalyzed succinimidyl ester formation . Protocol:
Activate carboxyl groups with 10 mM EDAC in DMF for 1 hr at 25°C.
Purify intermediates via size-exclusion chromatography to remove unreacted EDAC.
Conjugate with target biomolecules (e.g., amines) in PBS (pH 7.4) for 4 hrs.
Validate labeling efficiency using fluorescence microscopy or SDS-PAGE .
Q. How can solubility limitations in aqueous assays be overcome?
While the compound is sparingly soluble in water, use co-solvents like DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes . Pre-dissolve in DMF for stock solutions and dilute in buffer to avoid precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
